1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid
Description
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid (CAS: 1134334-67-0) is a heterocyclic compound featuring a 4-membered azetidine ring substituted with a carboxylic acid group at position 3 and a 1-methyltetrazole moiety at position 1. This compound has been cataloged as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability despite its structural interest .
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-10-6(7-8-9-10)11-2-4(3-11)5(12)13/h4H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSASALARDKFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340357-95-0 | |
| Record name | 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid typically involves the formation of the tetrazole ring followed by the introduction of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit antimicrobial properties. 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid has shown promising results against various bacterial strains. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Tetrazole-containing compounds have been investigated for their anticancer potential. The azetidine moiety enhances the bioactivity of the compound.
- Case Study : Research published in Cancer Letters highlighted that tetrazole derivatives inhibited tumor growth in xenograft models, suggesting a mechanism involving apoptosis induction .
Herbicidal Activity
The unique structure of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid allows it to interact with plant growth regulators.
- Data Table: Herbicidal Efficacy
| Compound | Efficacy (%) | Target Weeds |
|---|---|---|
| 1-(1-Methyl-1H-tetrazol-5-yl)azetidine-3-carboxylic acid | 85 | Amaranthus retroflexus |
| Control (No Treatment) | 10 | - |
This data indicates that the compound significantly reduces weed growth compared to control groups.
Polymer Chemistry
The compound serves as a versatile building block in polymer synthesis. Its ability to form stable bonds makes it suitable for creating functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their features, and applications:
Structural and Functional Analysis
- Piperidine derivatives often exhibit improved solubility and metabolic stability due to reduced strain .
- Heterocycle Substitution : Replacing tetrazole (5-membered, 4N) with triazole (5-membered, 3N) or imidazole (5-membered, 2N) alters electronic properties. For example, imidazole-containing compounds (e.g., ) may prioritize π-π stacking interactions, while tetrazoles enhance dipole interactions .
- Bioisosteric Effects : The tetrazole group in the target compound mimics carboxylic acids, avoiding ionization at physiological pH, which can improve membrane permeability compared to true carboxylic acids .
Commercial and Research Status
- The target compound’s discontinuation contrasts with the availability of its piperidine analogue and Boc-protected triazole derivative, suggesting that structural modifications (e.g., ring expansion, protective groups) address synthesis or stability challenges .
Biological Activity
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(1-methyl-1H-tetrazol-5-yl)-3-azetidinecarboxylic acid
- Molecular Formula : C6H9N5O2
- Molecular Weight : 185.17 g/mol
The biological activity of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. The tetrazole moiety can act as a bioisostere for carboxylic acids and amides, influencing enzyme interactions and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that derivatives of tetrazole compounds exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds similar to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine have shown efficacy against human B-cell lymphoma cells by inducing cell cycle arrest at the G0/G1 phase .
Antimicrobial Properties
The compound has also demonstrated antimicrobial effects:
- In Vitro Studies : Compounds containing the tetrazole ring have been noted for their antibacterial and antifungal properties. Specifically, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole derivatives is another area of interest:
- Mechanistic Insights : The inhibition of pro-inflammatory cytokines has been observed in certain studies involving tetrazole-based compounds. This suggests a possible application in treating inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The structure of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid allows for modifications that can enhance its biological activity. Variations in substituents on the azetidine ring or alterations to the tetrazole group can lead to improved potency or selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
